![molecular formula C7H11ClF3NO B6607633 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2839139-02-3](/img/structure/B6607633.png)
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(trifluoromethoxy)-2-azaspiro[33]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution or other suitable methods. The final step usually involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups or the spirocyclic core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Scientific Research Applications
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic core but differs in the substituents attached to the ring.
6-[4-(Trifluoromethoxy)phenyl]-2-oxa-6-azaspiro[3.3]heptane: Another related compound with a trifluoromethoxy group, but with different positioning and additional functional groups.
Uniqueness
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific combination of a spirocyclic structure and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDYBHSDGVKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
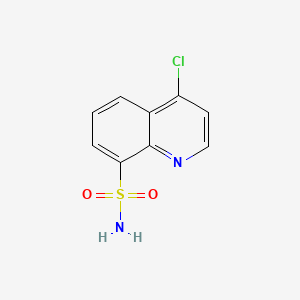
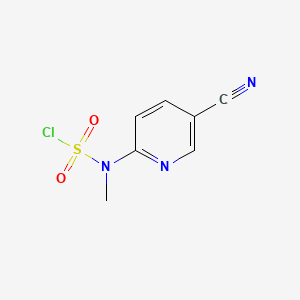
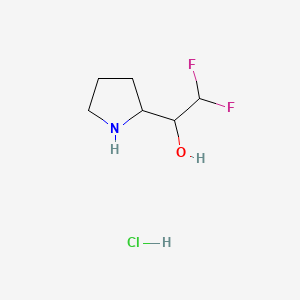
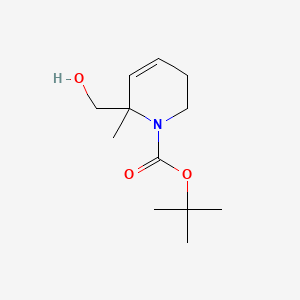
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid](/img/structure/B6607602.png)
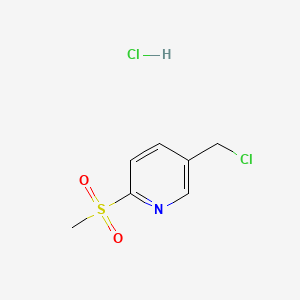
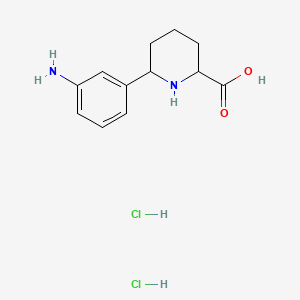
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
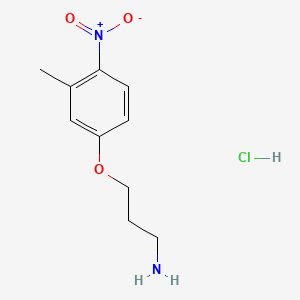
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)
